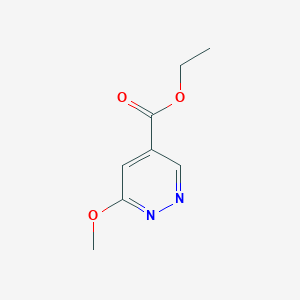

Ethyl 6-methoxypyridazine-4-carboxylate

Description

Properties

Molecular Formula |

C8H10N2O3 |

|---|---|

Molecular Weight |

182.18 g/mol |

IUPAC Name |

ethyl 6-methoxypyridazine-4-carboxylate |

InChI |

InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-7(12-2)10-9-5-6/h4-5H,3H2,1-2H3 |

InChI Key |

YJSWYGRGGPWPKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=NN=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-methoxypyridazine-4-carboxylate typically involves the reaction of 6-methoxypyridazine-4-carboxylic acid with ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is carried out under reflux conditions to yield the ester product .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Ester Hydrolysis

The ethyl ester moiety undergoes acidic or basic hydrolysis to yield the corresponding carboxylic acid. This reaction is foundational in organic synthesis and is typically catalyzed by strong acids (e.g., HCl) or bases (e.g., NaOH). The pyridazine ring’s electron-deficient nature may stabilize intermediate carbocations or carbanions during the reaction.

Reaction Conditions

| Condition | Reagent | Product |

|---|---|---|

| Acidic | HCl, H₂O | 6-methoxypyridazine-4-carboxylic acid |

| Basic | NaOH, H₂O | Sodium 6-methoxypyridazine-4-carboxylate |

Methoxy Group Demethylation

The methoxy group can undergo demethylation under strong acidic or reductive conditions to form a hydroxyl group. This reaction is critical for synthesizing hydroxypyridazine derivatives, which exhibit distinct biological activities.

Reaction Conditions

| Condition | Reagent | Product |

|---|---|---|

| Acidic | HI, HIO₄ | 6-hydroxypyridazine-4-carboxylate |

| Reductive | Zn/HCl | 6-hydroxyethylpyridazine-4-carboxylate |

Electrophilic Substitution

Pyridazine’s electron-deficient ring can participate in electrophilic substitution , though its reactivity is lower compared to pyridine. The methoxy group, being an electron-donating substituent, may direct electrophiles to the para position. Potential reactions include nitration or bromination under specific conditions .

Reaction Conditions

| Condition | Reagent | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-nitro-6-methoxypyridazine-4-carboxylate |

Nucleophilic Aromatic Substitution

Reaction Conditions

| Condition | Reagent | Product |

|---|---|---|

| Basic | NH₃, NH₂⁻ | 6-amino-4-carboxylate derivative |

Biological Interactions

While not a chemical reaction per se, the compound’s biological activity involves interactions with molecular targets. The pyridazine ring’s dipole moment and hydrogen-bonding capacity facilitate binding to enzymes or receptors, as observed in related pyridazine derivatives .

Key Observations

-

The methoxy group enhances solubility and hydrogen-bonding potential.

-

The ester group may undergo cleavage in vivo, releasing the carboxylic acid.

Reactivity Trends

| Functional Group | Reactivity | Key Reaction Types |

|---|---|---|

| Ethyl ester | High (labile) | Hydrolysis, transesterification |

| Methoxy | Moderate (electron-donating) | Demethylation, substitution |

| Pyridazine ring | Moderate (electron-deficient) | Electrophilic substitution |

Comparison of Pyridazine Derivatives

| Compound | Key Difference | Reactivity Implications |

|---|---|---|

| Ethyl 6-methoxypyridazine-4-carboxylate | Methoxy at position 6 | Directs electrophiles para |

| Ethyl 4,6-dihydroxypyridazine-3-carboxylate | Di-hydroxyl groups | Increased hydrogen-bonding |

Scientific Research Applications

Medicinal Chemistry

Ethyl 6-methoxypyridazine-4-carboxylate has been investigated for its potential as a pharmaceutical agent due to its structural properties that may influence biological activity.

- Antimicrobial Activity : Studies have shown that derivatives of pyridazine compounds exhibit antimicrobial properties. This compound has been evaluated against various bacterial strains, demonstrating promising results in inhibiting growth, which suggests potential for development as an antimicrobial agent .

- Anticancer Properties : Research indicates that certain pyridazine derivatives can induce apoptosis in cancer cells. This compound has been part of studies aimed at understanding its mechanism of action against cancer cell lines, revealing its ability to interfere with cellular proliferation pathways .

Synthesis and Derivative Development

The synthesis of this compound involves several chemical reactions, including condensation and cyclization processes. The ability to modify the compound by introducing various substituents has led to the development of derivatives with enhanced biological activities.

- Chemical Modifications : Researchers have explored modifications to the ethyl group and the carboxylate moiety to optimize the pharmacokinetic properties of the compound. This includes alterations that improve solubility and bioavailability, crucial for therapeutic efficacy .

Agricultural Applications

Beyond medicinal uses, this compound has potential applications in agriculture as a pesticide or herbicide.

- Pesticidal Activity : Preliminary studies suggest that this compound may exhibit insecticidal properties, making it a candidate for developing new agricultural chemicals aimed at pest control. Its mechanism may involve disrupting metabolic processes in target insects .

Case Studies and Research Findings

Several case studies highlight the effectiveness and versatility of this compound in various applications:

Mechanism of Action

The mechanism of action of ethyl 6-methoxypyridazine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares ethyl 6-methoxypyridazine-4-carboxylate with its structural analogs, focusing on synthesis, reactivity, and applications.

Mthis compound

- Structural Differences : Substitution of the ethyl ester with a methyl group reduces steric bulk and slightly increases polarity.

- Synthesis : Similar to the ethyl derivative, but uses methylating agents (e.g., methyl iodide) during esterification.

- Applications : Used as a precursor in medicinal chemistry; its lower molecular weight (compared to the ethyl analog) may improve aqueous solubility .

- Commercial Availability : Priced at €732/50 mg and €2,160/500 mg, reflecting its niche research use .

Ethyl 5-Aminothiazole-4-Carboxylate

- Structural Differences: Replaces the pyridazine ring with a thiazole ring and introduces an amino group at the 5-position.

- Reactivity: The amino group enables nucleophilic substitution reactions, unlike the methoxy group in pyridazine derivatives.

- Applications : Widely used in synthesizing antifungal and antiviral agents, leveraging the thiazole core’s bioactivity .

Methyl 6-Oxohexahydropyridazine-4-Carboxylate

- Structural Differences : A saturated pyridazine ring with a ketone group at the 6-position.

- Reactivity : The ketone group allows for reductions (e.g., NaBH4) to form alcohols or amines, expanding functionalization options .

6-Chloro-3-Methoxypyridazine-4-Carboxylic Acid

- Structural Differences : Replaces the ethyl ester with a carboxylic acid and introduces a chlorine atom at the 6-position.

- Synthesis : Prepared via halogenation of pyridazine precursors, followed by hydrolysis .

- Applications : Intermediate in synthesizing agrochemicals; the chlorine atom enhances electrophilic reactivity .

Comparative Data Table

Key Research Findings and Trends

- Synthetic Flexibility : this compound’s ester group facilitates straightforward derivatization, making it superior to carboxylic acid analogs in modular drug design .

- Safety Considerations: Methyl 6-oxohexahydropyridazine-4-carboxylate’s flammability underscores the need for tailored safety protocols compared to non-ketone analogs .

- Cost-Effectiveness: Ethyl esters are often more cost-effective at scale than methyl derivatives due to cheaper starting materials (e.g., ethanol vs. methanol) .

Q & A

Q. What are the optimized synthetic routes for Ethyl 6-methoxypyridazine-4-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution or condensation. For example, analogous pyridazine derivatives are synthesized via:

- Step 1 : Reacting a pyridazine precursor (e.g., 6-chloropyridazine-4-carboxylate) with methoxide under inert conditions (e.g., THF, NaOMe) to introduce the methoxy group .

- Step 2 : Esterification using ethanol and catalytic acid (e.g., H₂SO₄) to form the ethyl ester .

Key Variables : - Temperature (60–80°C for methoxylation ).

- Solvent polarity (polar aprotic solvents enhance nucleophilicity).

- Catalyst choice (triethylamine improves esterification efficiency ).

Q. How is structural characterization performed for this compound?

- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:

- NMR : ¹H and ¹³C NMR confirm methoxy (δ ~3.9 ppm) and ester (δ ~4.3 ppm for CH₂) groups .

- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z 211.1) .

- X-ray Crystallography : SHELX software refines crystal structures, with ORTEP-III visualizing bond angles and torsion .

Advanced Research Questions

Q. What computational strategies are used to predict reactivity or binding affinity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electronic properties, such as HOMO-LUMO gaps, to predict electrophilic/nucleophilic sites. Molecular docking (AutoDock Vina) screens interactions with biological targets (e.g., cyclooxygenase enzymes) . Key Outputs :

- HOMO-LUMO Gap : ~4.2 eV (indicative of moderate reactivity).

- Binding Energy (ΔG) : −8.5 kcal/mol for COX-2 inhibition .

Q. How do structural modifications (e.g., substituent variations) impact biological activity?

- Methodological Answer : Structure-Activity Relationship (SAR) studies compare analogs:

Q. How are crystallographic data analyzed to resolve contradictions in reported molecular geometries?

- Methodological Answer : Discrepancies in bond angles or puckering (e.g., pyridazine ring distortion) are resolved using:

- SHELXL Refinement : Constraints for thermal parameters and hydrogen bonding .

- Cremer-Pople Parameters : Quantify ring puckering via amplitude (θ) and phase (φ) angles .

Data Contradiction Analysis

Q. How to address inconsistencies in reported synthetic yields for this compound?

- Methodological Answer : Variations arise from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.